4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of clinical applications, including anxiolytic, sedative, and muscle relaxant properties . This compound is a designer benzodiazepine, which means it is a synthetic derivative designed to mimic the effects of traditional benzodiazepines while potentially avoiding legal restrictions .
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through various synthetic routes. One common method involves the use of isocyanide reagents. In this process, benzodiazepine intermediates are prepared via a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparison with Similar Compounds
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is similar to other designer benzodiazepines such as clonazolam, deschloroetizolam, flubromazolam, and meclonazepam . it is unique in its specific chemical structure, which imparts distinct pharmacological properties. For instance, its fluorophenyl group enhances its binding affinity to GABA-A receptors, making it potentially more potent than some of its analogs .
Properties
Molecular Formula |
C18H15FN2 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15FN2/c19-15-9-7-13(8-10-15)18-17-6-3-11-21(17)16-5-2-1-4-14(16)12-20-18/h1-11,18,20H,12H2 |
InChI Key |
KBRDRDNCEKUANR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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